Cas no 176853-40-0 (Ethenamine,N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)-)

Ethenamine,N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)- structure
176853-40-0 structure
Product Name:Ethenamine,N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)-
CAS No:176853-40-0
MF:C14H14N2O2
MW:242.273163318634
CID:112485
PubChem ID:1484247
Update Time:2025-10-29

Ethenamine,N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)- Chemical and Physical Properties

Names and Identifiers

    • Ethenamine,N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)-
    • 2-[2-(n,n-dimethyl)aminoethene-1-yl]-1-nitronaphthalene
    • N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine
    • 2-(DIMETHYLAMINO)VINYL-1-NITRONAPHTHAL&
    • 176853-40-0
    • dimethyl[(1E)-2-(1-nitronaphthalen-2-yl)ethenyl]amine
    • dimethyl[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]amine
    • SCHEMBL1710123
    • N,N-dimethyl-2-(1-nitro-2-naphthyl)-1-ethylenamine
    • (E)-N,N-Dimethyl-2-(1-nitronaphthalen-2-yl)ethen-1-amine
    • BHA85340
    • Ethenamine, N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)-
    • SCHEMBL1595062
    • (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine
    • AKOS005100788
    • 2-(Dimethylamino)vinyl-1-nitronaphthalene, 98%
    • 7L-714
    • 2-(Dimethylamino)vinyl-1-nitronaphthalene,98%
    • Inchi: 1S/C14H14N2O2/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16(17)18/h3-10H,1-2H3/b10-9+
    • InChI Key: ADLFDROCPXPTRU-MDZDMXLPSA-N
    • SMILES: [O-][N+](C1C(/C=C/N(C)C)=CC=C2C=CC=CC2=1)=O

Computed Properties

  • Exact Mass: 242.105527694g/mol
  • Monoisotopic Mass: 242.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 46.4

Experimental Properties

  • Color/Form: Dark red powder
  • Melting Point: 103.5-107.5 °C(lit.)
  • Solubility: Not determined

Ethenamine,N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36

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Additional information on Ethenamine,N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)-

Introduction to Ethenamine, N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)- (CAS No. 176853-40-0)

Ethenamine, N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)-, identified by its CAS number 176853-40-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of extensive study in both academic and industrial settings.

The molecular structure of Ethenamine, N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)- consists of a central ethenamine core substituted with N,N-dimethyl groups and an aromatic nitro-substituted naphthalene moiety. This particular arrangement imparts distinct chemical reactivity and potential biological activity, which has been the focus of numerous investigations. The presence of the nitro group enhances the molecule's interaction with various biological targets, making it a promising candidate for drug development.

In recent years, there has been a surge in research aimed at understanding the pharmacological properties of nitroaromatic compounds. These studies have revealed that such molecules can exhibit potent effects on various biological pathways, including inflammation, pain perception, and neurotransmitter modulation. The specific configuration of Ethenamine, N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)- suggests that it may interact with multiple targets simultaneously, potentially leading to synergistic therapeutic effects.

One of the most intriguing aspects of this compound is its potential application in the treatment of neurological disorders. Current research indicates that nitroaromatic derivatives can cross the blood-brain barrier and exert their effects within the central nervous system. The structural features of Ethenamine, N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)-, particularly the electron-withdrawing nature of the nitro group and the lipophilic aromatic ring system, make it an ideal candidate for further exploration in this area.

Moreover, the compound's reactivity allows for diverse chemical modifications, enabling researchers to fine-tune its properties for specific applications. For instance, functionalization at the ethenamine core can alter its solubility and metabolic stability, while modifications to the naphthalene ring can enhance its binding affinity to biological targets. Such flexibility makes Ethenamine, N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)- a versatile scaffold for medicinal chemistry.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as catalytic hydrogenation and regioselective functionalization are crucial in constructing the desired molecular framework. These synthetic advancements have not only facilitated access to Ethenamine, N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)- but also provided insights into general strategies for designing similar nitroaromatic derivatives.

In terms of biological evaluation, preliminary studies have shown that Ethenamine, N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)- exhibits promising activity in preclinical models. Its ability to modulate neurotransmitter release and inhibit inflammatory pathways has been particularly noteworthy. These findings align with recent advancements in understanding the molecular mechanisms underlying neurological disorders and pain syndromes.

The compound's potential therapeutic applications extend beyond neurological diseases. Research suggests that it may also have utility in treating inflammatory conditions by interacting with key enzymes and receptors involved in the inflammatory cascade. The nitro group's ability to engage with biological systems through redox chemistry adds another layer of complexity to its pharmacological profile.

As interest in nitroaromatic compounds grows, so does the need for comprehensive toxicological assessments. Safety evaluations are essential to determine the compound's potential side effects and ensure its suitability for clinical development. Collaborative efforts between synthetic chemists and toxicologists are crucial in this regard, as they provide a holistic view of the molecule's behavior both in vitro and in vivo.

The future direction of research on Ethenamine, N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)- lies in optimizing its pharmacokinetic properties and exploring novel therapeutic indications. By leveraging computational modeling and high-throughput screening techniques, researchers can accelerate the discovery process and identify derivatives with enhanced efficacy and reduced toxicity.

In conclusion, Ethenamine, N,N-dimethyl-2-(1-nitro-2-naphthalenyl)-, (1E)- represents a significant advancement in the field of nitroaromatic chemistry. Its unique structural features and promising biological activity make it a valuable asset for drug discovery efforts aimed at treating neurological disorders and other inflammatory conditions. Continued investigation into this compound will undoubtedly contribute to our understanding of molecular mechanisms underlying human health and disease.

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